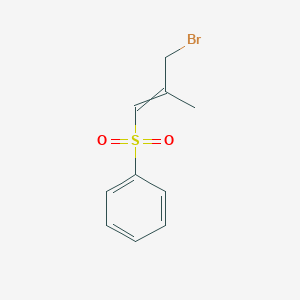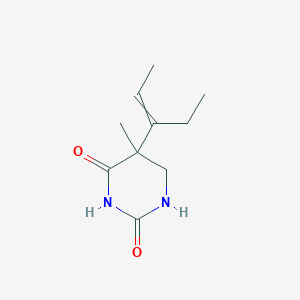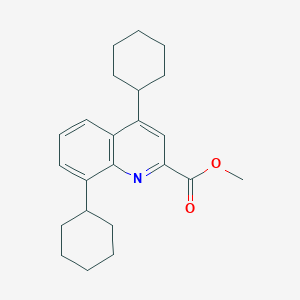
Methyl 4,8-dicyclohexylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,8-dicyclohexylquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with two cyclohexyl groups at positions 4 and 8, and a methyl ester group at position 2. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in synthetic organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,8-dicyclohexylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,8-dicyclohexylquinoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst can yield the desired ester. The reaction conditions often involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,8-dicyclohexylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Methyl 4,8-dicyclohexylquinoline-2-methanol.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Methyl 4,8-dicyclohexylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,8-dicyclohexylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,8-dichloroquinoline-2-carboxylate: Similar structure but with chlorine substituents instead of cyclohexyl groups.
Methyl 4,8-dimethylquinoline-2-carboxylate: Features methyl groups instead of cyclohexyl groups.
Uniqueness
Methyl 4,8-dicyclohexylquinoline-2-carboxylate is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
753487-62-6 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
methyl 4,8-dicyclohexylquinoline-2-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-26-23(25)21-15-20(17-11-6-3-7-12-17)19-14-8-13-18(22(19)24-21)16-9-4-2-5-10-16/h8,13-17H,2-7,9-12H2,1H3 |
InChI Key |
SBYLOYPFWWDWCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2C3CCCCC3)C(=C1)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


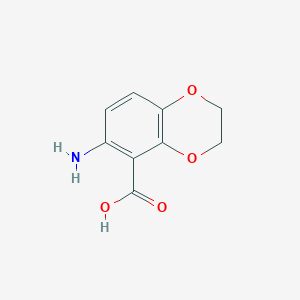
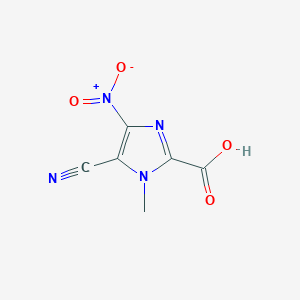
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
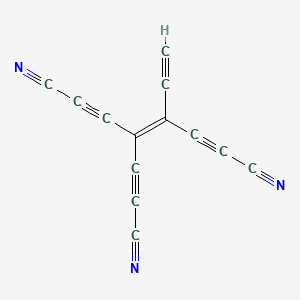
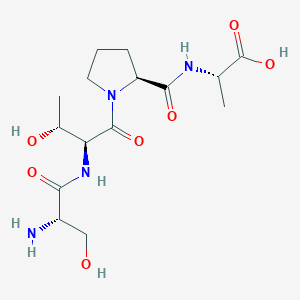
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
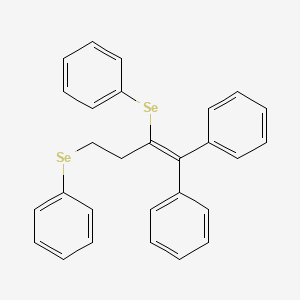
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)
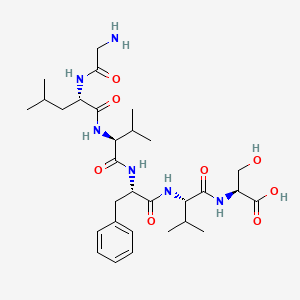

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
